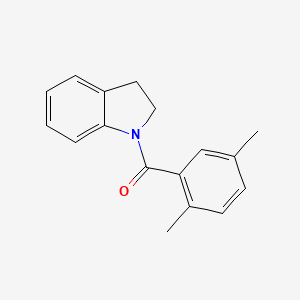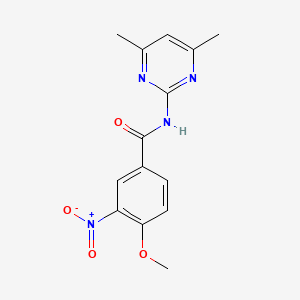
1-(2,5-dimethylbenzoyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylbenzoyl)indoline, also known as DBI, is a fluorescent compound that has gained significant attention in scientific research due to its unique properties. DBI has been extensively studied for its potential applications in various fields, including materials science, biology, and medicine. In
Mecanismo De Acción
The mechanism of action of 1-(2,5-dimethylbenzoyl)indoline is based on its unique fluorescent properties. 1-(2,5-dimethylbenzoyl)indoline emits light when excited by a specific wavelength of light. This property has been exploited in various applications, including the detection of metal ions and biomolecules. The fluorescence of 1-(2,5-dimethylbenzoyl)indoline can be modulated by changes in the local environment, such as pH, temperature, and polarity. This property has been utilized in the development of biosensors for the detection of specific biomolecules.
Biochemical and Physiological Effects
1-(2,5-dimethylbenzoyl)indoline has been shown to have minimal biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-(2,5-dimethylbenzoyl)indoline is non-toxic to cells and does not affect cell viability or proliferation. In vivo studies have shown that 1-(2,5-dimethylbenzoyl)indoline is rapidly cleared from the body and does not accumulate in tissues. These findings suggest that 1-(2,5-dimethylbenzoyl)indoline is a safe and biocompatible fluorescent probe for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,5-dimethylbenzoyl)indoline in lab experiments include its high sensitivity and selectivity for the detection of specific biomolecules and metal ions. 1-(2,5-dimethylbenzoyl)indoline is also easy to synthesize and can be modified to improve its properties for specific applications. However, the limitations of using 1-(2,5-dimethylbenzoyl)indoline in lab experiments include its limited stability under certain conditions, such as high temperature and pH. 1-(2,5-dimethylbenzoyl)indoline also requires specific excitation and emission wavelengths, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 1-(2,5-dimethylbenzoyl)indoline in scientific research. One potential application is in the development of biosensors for the detection of specific biomolecules in clinical samples. 1-(2,5-dimethylbenzoyl)indoline can also be used in the development of fluorescent probes for imaging cellular structures and for the detection of metal ions in environmental samples. Additionally, 1-(2,5-dimethylbenzoyl)indoline can be modified to improve its properties for specific applications, such as increasing its stability and selectivity. Overall, 1-(2,5-dimethylbenzoyl)indoline has significant potential for use in various scientific research applications and warrants further investigation.
Métodos De Síntesis
The synthesis of 1-(2,5-dimethylbenzoyl)indoline involves the reaction of 2,5-dimethylaniline and 2-bromoacetophenone in the presence of a base and a copper catalyst. The resulting product is then subjected to a cyclization reaction to form 1-(2,5-dimethylbenzoyl)indoline. The yield of 1-(2,5-dimethylbenzoyl)indoline synthesis can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
1-(2,5-dimethylbenzoyl)indoline has been used in various scientific research applications, including materials science, biology, and medicine. In materials science, 1-(2,5-dimethylbenzoyl)indoline has been utilized as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In biology, 1-(2,5-dimethylbenzoyl)indoline has been used as a fluorescent dye for imaging cellular structures and as a biosensor for the detection of biomolecules. In medicine, 1-(2,5-dimethylbenzoyl)indoline has been investigated for its potential as a diagnostic tool for cancer and as a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(2,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-12-7-8-13(2)15(11-12)17(19)18-10-9-14-5-3-4-6-16(14)18/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIPYBJFGBLVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indol-1-yl(2,5-dimethylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)
![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)
![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)

![N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5777863.png)
![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)
![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)

